Enhanced Volatility and Purification Profile Compared to Non-Fluorinated Analog
3,5-Difluoro-2-tributylstannylpyridine exhibits a markedly higher predicted boiling point than its non-fluorinated counterpart, 2-tributylstannylpyridine . This difference is a direct consequence of the introduction of the two fluorine atoms, which increase molecular weight and polarity, thereby affecting the compound's volatility. While the boiling point for the difluoro compound is predicted at 360.2±52.0 °C at 760 mmHg, the non-fluorinated analog boils at 130-132 °C at a significantly reduced pressure of 0.8 mmHg . This substantial difference dictates the choice of purification techniques and handling conditions, with the difluoro analog being more amenable to purification via high-vacuum distillation or column chromatography under conditions that might be unsuitable for its more volatile non-fluorinated relative .
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 360.2±52.0 °C (Predicted at 760 mmHg) |
| Comparator Or Baseline | 2-Tributylstannylpyridine: 130-132 °C (at 0.8 mmHg) |
| Quantified Difference | Predicted boiling point is significantly higher, indicating lower volatility at atmospheric pressure. |
| Conditions | Physical property prediction (Target) vs. experimental measurement under reduced pressure (Comparator) |
Why This Matters
This property informs procurement decisions for laboratories requiring a less volatile stannylpyridine reagent, which can be advantageous for safer handling, storage, and specific purification workflows.
